N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, such as iridium (iii) complexes , which could potentially be a target for this compound as well.
Mode of Action
Similar compounds have been found to show significant performance differences when interacting with different cyclometalated ligands . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Similar compounds have been found to affect the wnt signaling pathway , which could potentially be a pathway affected by this compound.
Pharmacokinetics
Similar compounds have been found to exhibit favorable charge transport properties , which could potentially impact the bioavailability of this compound.
Result of Action
Similar compounds have been found to show a blue-shift in emission spectra , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide. For instance, the solvent used can affect the properties of similar compounds . Therefore, it is plausible that environmental factors such as temperature, pH, and the presence of other chemicals could influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could affect its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- 1,3,4-oxadiazole derivatives with various substituents
Uniqueness
N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of both the oxadiazole ring and the cyclopropane carboxamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-10(8-6-7-8)13-12-15-14-11(17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHRGMBCLFOZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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